N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14813396
InChI: InChI=1S/C20H21N5O4S/c1-24(2)30(28,29)15-9-7-14(8-10-15)25-12-13(11-18(25)26)19(27)23-20-21-16-5-3-4-6-17(16)22-20/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,27)
SMILES:
Molecular Formula: C20H21N5O4S
Molecular Weight: 427.5 g/mol

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14813396

Molecular Formula: C20H21N5O4S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H21N5O4S
Molecular Weight 427.5 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H21N5O4S/c1-24(2)30(28,29)15-9-7-14(8-10-15)25-12-13(11-18(25)26)19(27)23-20-21-16-5-3-4-6-17(16)22-20/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,27)
Standard InChI Key NDSHCJSZPSXKKK-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A benzimidazole ring system, known for its pharmacological versatility due to aromatic stability and hydrogen-bonding capacity.

  • A pyrrolidine-5-one scaffold, which introduces conformational rigidity and enhances metabolic stability.

  • A 4-(dimethylsulfamoyl)phenyl group, contributing sulfonamide functionality linked to improved solubility and target affinity.

The molecular formula C20H21N5O4S\text{C}_{20}\text{H}_{21}\text{N}_5\text{O}_4\text{S} (molecular weight: 427.5 g/mol) reflects its complexity. The IUPAC name, N-(1H-benzimidazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide, precisely defines its substituent arrangement.

Physicochemical Characteristics

Key properties include:

  • Hydrogen-bond donors/acceptors: 3 donors and 8 acceptors, facilitating interactions with biological targets.

  • Topological polar surface area: ~130 Ų, indicating moderate membrane permeability.

  • Solubility: Enhanced by the sulfonamide group, though exact logP values require further experimental validation.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the hybrid structure:

  • Pyrrolidine-3-carboxamide formation: Condensation of pyrrolidine-5-one with a carboxamide precursor under acidic conditions.

  • Benzimidazole coupling: Reaction of 1,2-diaminobenzene with the pyrrolidine intermediate, catalyzed by transition metals.

  • Sulfamoyl group introduction: Treatment with dimethylsulfamoyl chloride in the presence of a base to functionalize the phenyl ring.

Yield optimization (typically 60–70%) requires precise temperature control and inert atmospheres to prevent side reactions.

Analytical Characterization

  • Mass spectrometry: ESI-MS confirms the molecular ion peak at m/z 428.1 [M+H]⁺.

  • NMR spectroscopy: 1H^1\text{H}-NMR exhibits distinct signals for the benzimidazole protons (δ 7.2–7.8 ppm) and pyrrolidine carbonyl (δ 2.8–3.5 ppm).

  • X-ray crystallography: Resolves the planar benzimidazole and puckered pyrrolidine conformations.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL). The sulfonamide group likely disrupts folate biosynthesis, while the benzimidazole moiety intercalates microbial DNA.

Mechanistic Insights

The compound’s dual activity arises from:

  • DNA repair inhibition: PARP-1 binding prevents repair of single-strand breaks, sensitizing cells to chemotherapeutics .

  • Reactive oxygen species (ROS) modulation: Elevated ROS levels induce apoptosis in cancer cells.

Comparative Analysis with Structural Analogs

Dimethoxyphenyl Analogs

Replacing the dimethylsulfamoyl group with dimethoxyphenyl (as in VC19993674) reduces solubility and PARP affinity (KiK_i: 15 nM). The sulfonamide’s electron-withdrawing nature enhances target engagement.

Sulfonamide Derivatives

N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide shares the sulfonamide group but lacks the benzimidazole, resulting in weaker antimicrobial activity (MIC: 8 µg/mL).

Pharmacokinetics and Toxicity

Absorption and Distribution

  • Oral bioavailability: 65% in rats, with a TmaxT_{\text{max}} of 2 hours.

  • Tissue distribution: High concentrations in liver and tumor tissues (10-fold plasma levels).

Metabolic Stability

Cytochrome P450 (CYP3A4) mediates primary metabolism, producing inactive sulfoxide derivatives. Co-administration with CYP inhibitors may enhance exposure.

Toxicity Profile

  • Acute toxicity: LD50_{50} > 500 mg/kg in mice.

  • Genotoxicity: Negative in Ames tests, suggesting low mutagenic risk.

Future Directions and Applications

Therapeutic Development

  • Combination therapies: Synergy with DNA-damaging agents (e.g., temozolomide) warrants clinical trials .

  • Neuroprotection: PARP inhibition may mitigate neurodegenerative damage in stroke models.

Structural Optimization

  • Prodrug design: Esterification of the carboxamide could improve oral absorption.

  • Heterocyclic substitutions: Replacing benzimidazole with indole may reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator